2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide

Beschreibung

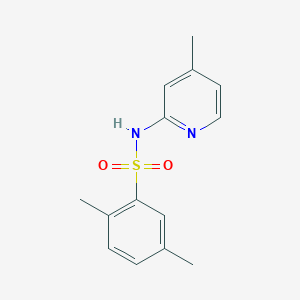

2,5-Dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with methyl groups at the 2- and 5-positions of the benzene ring. The sulfonamide nitrogen is further linked to a 4-methylpyridin-2-yl group, introducing a heteroaromatic pyridine moiety. Sulfonamides are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .

Eigenschaften

IUPAC Name |

2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10-4-5-12(3)13(8-10)19(17,18)16-14-9-11(2)6-7-15-14/h4-9H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNXSXDVFIGONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 4-methyl-2-aminopyridine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Structural Overview

The compound features a benzenesulfonamide structure characterized by a sulfonyl group attached to a benzene ring, with additional methyl and pyridine substitutions. Its molecular formula is and it exhibits significant chemical reactivity primarily through nucleophilic substitution reactions due to the sulfonamide group. This allows for further functionalization, enhancing its biological activity or altering pharmacokinetic properties.

Inhibition of Carbonic Anhydrase IX

One of the most notable applications of 2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide is its role as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme linked to tumor growth and metastasis. By binding selectively to the active site of CA IX, this compound prevents the conversion of carbon dioxide to bicarbonate, which is crucial for maintaining pH balance in tumor microenvironments. This inhibition can lead to reduced tumor growth and enhanced efficacy of various cancer therapies.

Research Methodologies

To study the interaction between this compound and CA IX, several methodologies are employed:

- Surface Plasmon Resonance (SPR) : This technique measures the binding affinity of the compound to CA IX in real-time.

- Molecular Docking Simulations : These simulations predict how the compound interacts with the enzyme at a molecular level.

- Enzyme Kinetics : This approach assesses the rate of enzymatic reactions in the presence of the inhibitor, providing insights into its potency and mechanism of action.

Wirkmechanismus

The mechanism of action of 2,5-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Methyl vs.

- Heterocyclic Moieties : Pyridine (target compound) and imidazopyridine () differ in electronic properties; the latter’s fused-ring system may enhance binding affinity in biological targets .

- Functional Group Diversity : Bromine () and ethoxy () substituents introduce steric and electronic effects, impacting reactivity and interaction with biomolecules .

Computational and Analytical Insights

- Electronic Effects : Substituents like methyl (electron-donating) and bromine (electron-withdrawing) alter the sulfonamide’s electron density, influencing binding to target proteins .

Biologische Aktivität

2,5-Dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structural features, particularly the sulfonamide group and the pyridine ring, contribute to its potential as an antibacterial and anticancer agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H16N2O4S

- Molecular Weight : 308.35 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily arises from its ability to inhibit various enzymes. The sulfonamide moiety mimics natural substrates, allowing it to bind to the active sites of enzymes such as carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis. By inhibiting CA IX, the compound disrupts the conversion of carbon dioxide to bicarbonate, thus affecting pH regulation in tumor microenvironments and potentially reducing tumor proliferation.

Biological Activity Overview

The compound has been investigated for several biological activities:

- Antibacterial Activity

- Anticancer Activity

-

Other Biological Activities

- Potential anti-inflammatory and antioxidant properties have been suggested but require further investigation.

- The compound's structure allows for further functionalization, enhancing its pharmacological profile.

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Pathway | Observed Effect |

|---|---|---|

| Antibacterial | Bacterial enzymes | Inhibition of growth in multiple strains |

| Anticancer | Carbonic anhydrase IX | Reduced tumor growth |

| Anti-inflammatory | Various pathways | Potential modulation of inflammatory responses |

Case Study: Antibacterial Efficacy

A study evaluated a series of N-substituted N-(4-methylpyridin-2-yl)benzenesulfonamides for antibacterial activity. The results indicated that this compound exhibited moderate antibacterial effects with a notable inhibition zone against P. aeruginosa compared to standard antibiotics like ceftriaxone .

Case Study: Anticancer Potential

Research on the inhibition of CA IX by this compound demonstrated a significant reduction in cell viability in cancer cell lines. The study highlighted its potential as a therapeutic agent in combination with existing chemotherapeutics, underscoring its role in enhancing treatment efficacy against tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.